molecular formula C8H3Br2ClFN B1344971 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile CAS No. 1134335-07-1

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile

Cat. No. B1344971
CAS RN: 1134335-07-1
M. Wt: 327.37 g/mol
InChI Key: PDAXKKVQGYJLIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-chloro-6-fluorobenzyl bromide, can be synthesized by several methods. One common method involves the reaction of phenol with a mixture of hydrochloric acid and hydrofluoric acid.


Molecular Structure Analysis

The molecular structure of a compound can be determined using several techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In general, halogenated organic compounds can undergo various types of reactions including substitution, elimination, and addition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility are important for understanding how a compound behaves. For example, 2-chloro-6-fluorobenzyl bromide has a boiling point of 277 to 280°F at 11 mmHg and a molecular weight of 223.47 g/mol .

Scientific Research Applications

Preparation of Tyrian Purple (6,6′-Dibromoindigo)

This compound can be used in the synthesis of Tyrian Purple (6,6′-dibromoindigo), a famous dye of antiquity . The dye has been produced from secretions of various species of snails found off the Atlantic and Mediterranean coasts . Over the past century, a variety of groups have undertaken to develop rational syntheses of this historic dye .

2. Intermediate in the Manufacture of Organic Light-Emitting Devices The compound is an important intermediate in the manufacture of materials such as organic light-emitting devices . These devices are used in a wide range of applications, including display technology and lighting.

Synthesis of Quinoline Derivatives

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile can be used in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of biological activities and are used in the development of various pharmaceuticals .

Crystal Structure Studies

The compound can be used in crystal structure studies . Understanding the crystal structure of a compound is crucial for predicting its physical and chemical properties.

Development of New Synthetic Approaches

This compound can be used in the development of new synthetic approaches . For example, it can be used in the selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate .

Research in Halogen-Halogen Contacts

The compound can be used in research related to halogen-halogen contacts . This is an important area of study in the field of chemistry, particularly in the design of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. While the specific mechanism of action for this compound is not known, similar compounds are often used as intermediates in the synthesis of other compounds .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For example, 2-chloro-6-fluorobenzyl bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause severe skin burns and eye damage .

properties

IUPAC Name

2-chloro-6-(dibromomethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2ClFN/c9-8(10)4-1-2-6(12)7(11)5(4)3-13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAXKKVQGYJLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(Br)Br)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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